4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. The adamantyl group, derived from adamantane, is a bulky, diamondoid structure that imparts unique steric properties to the compound. This combination of imidazole and adamantyl groups makes this compound an interesting subject for scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one typically involves the condensation of adamantanone with an appropriate imidazole precursor. One common method involves the use of 1-acetyladamantane as a starting material. The process includes several steps:

Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Introduction of the adamantyl group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantanone reacts with an imidazole derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing efficiency and minimizing by-products.

化学反应分析

Types of Reactions

4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.

科学研究应用

4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one has a wide range of scientific research applications:

作用机制

The mechanism of action of 4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one involves its interaction with molecular targets through its imidazole moiety. The imidazole ring can coordinate with metal ions, forming stable complexes that mimic the active sites of metalloproteins. This coordination can influence various biochemical pathways, including enzyme activity and metal ion transport .

相似化合物的比较

Similar Compounds

1,3-Dihydro-1-(1-adamantyl)-2H-imidazol-2-one: Similar in structure but lacks the specific substitution pattern of 4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one.

4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol: Another imidazole derivative with an adamantyl group, used as a precursor for chelating ligands.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound for various applications in chemistry, biology, and industry.

生物活性

4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by the presence of an adamantane moiety, which is known for its ability to enhance the pharmacological properties of various drugs. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

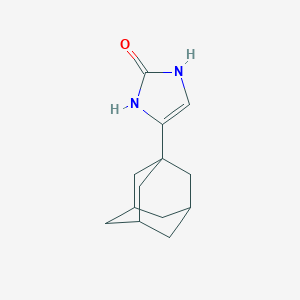

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a bicyclic adamantane framework fused with an imidazole ring, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to act as a mixed-type inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. By inhibiting XO, it effectively reduces uric acid levels in the body, which can be beneficial in treating conditions like gout and hyperuricemia .

Biological Activities

The biological activities of this compound encompass several therapeutic areas:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which may contribute to its protective effects against various diseases .

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in treating infectious diseases .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Preliminary studies indicate that it may enhance cognitive function and protect neuronal cells from damage induced by oxidative stress and inflammation.

Case Studies

Several studies have evaluated the efficacy of this compound in various biological contexts:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antioxidant capacity | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study B | Assess antimicrobial activity | Showed inhibition of bacterial growth in clinical isolates. |

| Study C | Investigate neuroprotective effects | Indicated improved cognitive performance in animal models subjected to oxidative stress. |

Comparative Analysis

When compared to other compounds with similar structures, this compound stands out due to its unique combination of properties:

| Compound | Structure Type | Key Activity |

|---|---|---|

| Compound X | Triazole derivative | Strong antifungal activity |

| Compound Y | Imidazole derivative | Potent anti-inflammatory effects |

| This compound | Imidazole with adamantane | Antioxidant, antimicrobial, neuroprotective |

属性

IUPAC Name |

4-(1-adamantyl)-1,3-dihydroimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-12-14-7-11(15-12)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10H,1-6H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRLJMZGKOFQJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CNC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566330 |

Source

|

| Record name | 4-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164221-63-0 |

Source

|

| Record name | 4-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。